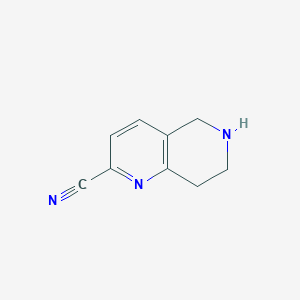
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols, followed by Chichibabin cyclization . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric site, thereby preventing viral replication . The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its antimicrobial properties.
1,8-Naphthyridine: Exhibits anticancer activity.
2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-2,11H,3-4,6H2 |
Clé InChI |
LZXLQDXBQZIHLL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1N=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



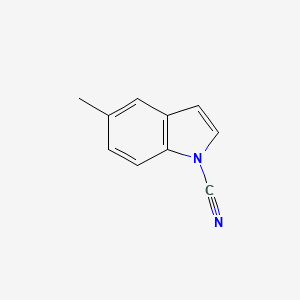
![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![3-Amino-1-oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B11920530.png)
![4,6-Difluoropyrazolo[1,5-A]pyridine](/img/structure/B11920535.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)
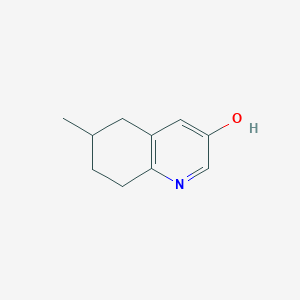
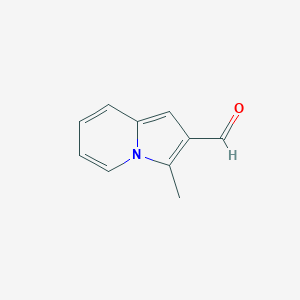

![(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B11920571.png)
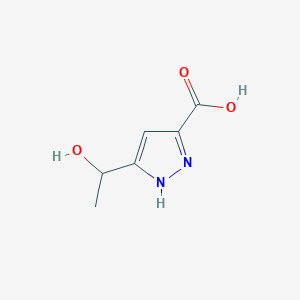
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
